2-((4-Chloro-2-methylphenyl)amino)-2-oxoethyl 3,4-dimethylbenzoate
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Overview
Description
2-((4-Chloro-2-methylphenyl)amino)-2-oxoethyl 3,4-dimethylbenzoate is a synthetic organic compound with a molecular formula of C18H18ClNO3 . This compound is characterized by the presence of a chloro-substituted phenyl group, an amino group, and a dimethylbenzoate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chloro-2-methylphenyl)amino)-2-oxoethyl 3,4-dimethylbenzoate typically involves the reaction of 4-chloro-2-methylaniline with ethyl 3,4-dimethylbenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-((4-Chloro-2-methylphenyl)amino)-2-oxoethyl 3,4-dimethylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-((4-Chloro-2-methylphenyl)amino)-2-oxoethyl 3,4-dimethylbenzoate is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((4-Chloro-2-methylphenyl)amino)-2-oxoethyl 3,4-dimethylbenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Chloro-2-methylphenyl)amino)-2-oxoethyl benzoate
- 2-((4-Chloro-2-methylphenyl)amino)-2-oxoethyl 4-methylbenzoate
Uniqueness
2-((4-Chloro-2-methylphenyl)amino)-2-oxoethyl 3,4-dimethylbenzoate is unique due to the presence of both chloro and dimethyl substituents, which confer specific chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds .
Properties
CAS No. |
446284-41-9 |
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Molecular Formula |
C18H18ClNO3 |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
[2-(4-chloro-2-methylanilino)-2-oxoethyl] 3,4-dimethylbenzoate |
InChI |
InChI=1S/C18H18ClNO3/c1-11-4-5-14(8-12(11)2)18(22)23-10-17(21)20-16-7-6-15(19)9-13(16)3/h4-9H,10H2,1-3H3,(H,20,21) |
InChI Key |
IADNAXWPXZYJIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OCC(=O)NC2=C(C=C(C=C2)Cl)C)C |
Origin of Product |
United States |
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